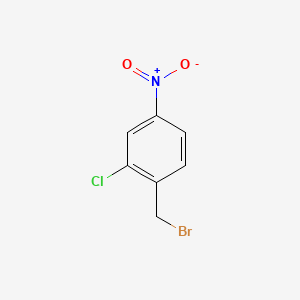1-(Bromomethyl)-2-chloro-4-nitrobenzene
CAS No.: 42533-63-1
Cat. No.: VC2342728
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42533-63-1 |
|---|---|
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | 1-(bromomethyl)-2-chloro-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 |
| Standard InChI Key | MBLOVZIAFQVXIN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(Bromomethyl)-2-chloro-4-nitrobenzene has the molecular formula C₇H₅BrClNO₂, consisting of a benzene ring substituted with a bromomethyl group at position 1, a chlorine atom at position 2, and a nitro group at position 4. The spatial arrangement of these functional groups contributes significantly to the compound's chemical behavior and reactivity patterns .
The molecular structure can be represented through various chemical notations:
| Structural Representation | Identifier |
|---|---|
| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 |
| InChI Key | MBLOVZIAFQVXIN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N+[O-])Cl)CBr |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])Cl)CBr |
Physical Properties
1-(Bromomethyl)-2-chloro-4-nitrobenzene exhibits specific physical characteristics that influence its handling, storage, and applications. The following table summarizes its key physical properties:
The relatively high boiling and flash points of 1-(Bromomethyl)-2-chloro-4-nitrobenzene reflect its stability at room temperature, while its solid state at standard conditions facilitates handling and storage .
Chemical Identifiers
Various chemical identifiers are used to uniquely identify 1-(Bromomethyl)-2-chloro-4-nitrobenzene in chemical databases and literature:
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 42533-63-1 | |
| EC Number | 255-874-8 | |
| MDL Number | MFCD11847147 | |
| PubChem CID | 3016368 | |
| EINECS | 255-874-8 | |
| VCID | VC2342728 |
These identifiers ensure accurate referencing and retrieval of information about this compound across scientific literature and chemical databases.
Synthesis and Preparation
Synthesis Routes
The synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene typically follows established routes in organic chemistry, with the most common approach starting from 2-chloro-4-nitrotoluene. The primary synthetic pathway involves selective bromination of the methyl group to convert it into a bromomethyl functionality .
A well-documented synthetic procedure uses the following reaction:
2-Chloro-4-nitrotoluene + N-Bromosuccinimide → 1-(Bromomethyl)-2-chloro-4-nitrobenzene
This transformation represents a benzylic bromination that selectively targets the methyl group while preserving the other functional groups on the aromatic ring .
Reaction Conditions
The specific reaction conditions for synthesizing 1-(Bromomethyl)-2-chloro-4-nitrobenzene are critical for achieving high yield and purity. Based on established protocols, the following conditions have been documented:
-
Reagents:
-
2-Chloro-4-nitrotoluene (200 mg, 1 equivalent)
-
N-Bromosuccinimide (228 mg, 1.1 equivalents)
-
Benzoyl peroxide (28 mg, 0.1 equivalent) as radical initiator
-
-
Solvent:
-
Tetrachloromethane (20 ml)
-
-
Reaction parameters:
-
Temperature: 80°C
-
Duration: Overnight
-
Environment: Oil bath heating
-
-
Purification:
-
Solvent removal followed by column chromatography
-
This procedure yields approximately 248 mg of 1-(Bromomethyl)-2-chloro-4-nitrobenzene, representing a significant conversion of the starting material .
Maintaining low temperatures during bromination is crucial to prevent side reactions and enhance selectivity, although the specific protocol described above employs elevated temperatures under controlled conditions to facilitate the reaction .
Reactivity and Applications
Chemical Reactivity
The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene is largely determined by its three key functional groups, each contributing distinct chemical behavior:
This combination of functional groups makes 1-(Bromomethyl)-2-chloro-4-nitrobenzene particularly valuable for synthesizing more complex organic molecules through selective transformations.
Applications in Research and Industry
1-(Bromomethyl)-2-chloro-4-nitrobenzene finds applications across multiple research areas and industrial sectors:
-
Pharmaceutical Synthesis:
-
Serves as a building block for constructing bioactive compounds
-
Used in the synthesis of pharmaceutical intermediates
-
Enables structural modifications through selective functional group transformations
-
-
Materials Science:
-
Component in the development of specialized polymers and materials
-
Contributes to the creation of materials with specific physical or chemical properties
-
Enables the introduction of functional groups into larger molecular frameworks
-
-
Organic Synthesis:
-
Valuable intermediate for creating more complex organic structures
-
Facilitates the introduction of multiple functionalities in synthetic pathways
-
Enables selective modification of molecular scaffolds
-
Research into 1-(Bromomethyl)-2-chloro-4-nitrobenzene has highlighted its potential utility in various synthetic applications, particularly where selective functionalization is required. Its reactivity profile makes it suitable for creating compounds with specific physical, chemical, or biological properties.
| Hazard Category | Classification | Reference |
|---|---|---|
| Skin Corrosion | Category 1B | |
| Skin Irritation | Causes skin irritation (H315) | |
| Eye Damage | Causes severe eye damage (H314) |
Comparative Analysis
Comparison with Similar Compounds
1-(Bromomethyl)-2-chloro-4-nitrobenzene shares structural similarities with several related compounds, each with distinctive characteristics and applications:
The positional arrangement of substituents significantly influences the chemical behavior, reactivity, and potential applications of these compounds. The specific positioning of functional groups in 1-(Bromomethyl)-2-chloro-4-nitrobenzene confers its unique reactivity profile and suitability for particular synthetic applications.
The bromomethyl group's position relative to the other substituents affects its reactivity in nucleophilic substitution reactions, while the electronic effects of the nitro and chloro groups influence the electronic distribution throughout the molecule, further modifying its chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume